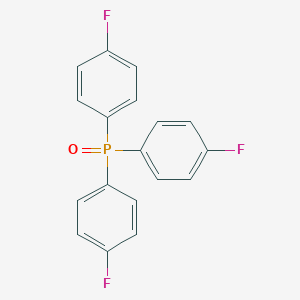

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene

説明

特性

IUPAC Name |

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZSGXKNZYQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304259 | |

| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-79-1 | |

| Record name | NSC164997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene

The following technical guide details the chemical properties, synthesis, and applications of 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene , chemically known as Tris(4-fluorophenyl)phosphine oxide (TFPPO) .

Technical Guide for Researchers & Drug Development Professionals [1]

Executive Summary

Tris(4-fluorophenyl)phosphine oxide (TFPPO) (CAS: 18437-79-1) is a specialized organophosphorus compound characterized by high thermal stability and unique electronic properties derived from its electron-withdrawing fluorine substituents.[1] Unlike its non-fluorinated analogue, triphenylphosphine oxide (TPPO), TFPPO exhibits enhanced lipophilicity and modulated Lewis basicity at the phosphoryl oxygen.[1][2] These properties make it a critical ligand in asymmetric catalysis (specifically lanthanide-based systems), a passivating agent in perovskite optoelectronics, and a robust intermediate in pharmaceutical synthesis.[1][2]

Chemical Identity & Physical Properties[2][3][4][5][6]

Nomenclature & Structure[2]

-

Common Name: Tris(4-fluorophenyl)phosphine oxide (TFPPO)[1][3][6]

-

Synonyms: this compound; 4,4',4''-Trifluorotriphenylphosphine oxide.[1]

-

Molecular Formula:

[1]

Physical Characteristics

TFPPO typically isolates as a white crystalline solid.[1][2] The introduction of fluorine atoms at the para-position lowers the melting point relative to TPPO (mp 156–158 °C) due to changes in crystal packing forces, specifically the introduction of C–H[1]···F interactions.

| Property | Value | Notes |

| Melting Point | 119 – 121 °C | Literature value [1].[1][2][3][8] Distinct from the phosphine precursor (mp 79–83 °C).[1][2] |

| Appearance | White crystalline solid | Forms needles or prisms from ethanol/hexane.[1][2] |

| Solubility | Soluble | Chloroform, Dichloromethane, DMSO, THF.[1][2] |

| Solubility | Insoluble/Low | Water, Hexanes (cold).[1][2] |

| Dipole Moment | High | Driven by the polarized P=O bond and C-F dipoles.[1][2] |

Spectroscopic Data (Self-Validation Standards)

To verify the identity of synthesized TFPPO, researchers should confirm the following NMR signatures. The absence of a signal in the -6 ppm range (characteristic of the unoxidized phosphine) is a critical purity check.[1][2]

-

P NMR (CDCl

-

F NMR (CDCl

-

H NMR (CDCl

Synthesis & Production Protocols

Synthesis Pathways

Two primary routes exist: the oxidative conversion of the parent phosphine (Route A) and the direct Grignard synthesis (Route B).[1][2] Route A is preferred for laboratory-scale purity, while Route B is scalable for industrial batch production.[1][2]

Figure 1: Synthetic pathways for TFPPO. Route A (Blue) is oxidative; Route B (Red) is nucleophilic substitution.[1]

Detailed Protocol: Oxidative Synthesis (Route A)

This method ensures high yield and minimal purification requirements.[1][2]

-

Dissolution : Dissolve 10 mmol of Tris(4-fluorophenyl)phosphine in 50 mL of Dichloromethane (DCM).

-

Oxidation : Add 30% Hydrogen Peroxide (

) (15 mmol, 1.5 eq) dropwise at 0 °C. -

Reaction : Stir at room temperature for 1–2 hours. Monitor via TLC (SiO

, Ethyl Acetate/Hexane) or -

Work-up : Wash the organic layer with water (

mL) and brine ( -

Purification : Concentrate in vacuo. Recrystallize from hot ethanol or an ethanol/hexane mixture to obtain white needles.[1][2]

Chemical Reactivity & Stability[2][14]

Electronic Effects & Lewis Basicity

The para-fluorine atoms exert a dual effect:

-

Inductive Effect (-I): Withdraws electron density from the phenyl ring and the central phosphorus atom.[1][2]

-

Resonance Effect (+R): Donates electron density back into the ring, though the inductive effect dominates at the phosphorus center.[1][2]

Result: TFPPO is a weaker Lewis base than Triphenylphosphine oxide (TPPO).[1][2] This tuned basicity is crucial in catalysis where TPPO binds too strongly to the metal center, potentially poisoning the catalyst.[1][2] TFPPO binds reversibly, facilitating catalytic turnover.[1][2]

Coordination Chemistry

TFPPO acts as an O-donor ligand.[1][2] It forms stable complexes with "hard" metal centers (e.g., Lanthanides,

-

Complexation Mode: Terminal (

-O).[1][2] -

Bond Lengths: The P=O bond length typically lengthens upon coordination (from ~1.48 Å to ~1.50 Å) as electron density is donated to the metal.[1][2]

Applications in Research & Development

Asymmetric Catalysis (The "Inanaga System")

TFPPO is a critical additive in the Lanthanum-BINOL catalyzed epoxidation of

-

Role: It acts as an achiral ligand that modifies the coordination sphere of the Lanthanum ion.[2]

-

Mechanism: TFPPO displaces solvent molecules or water, stabilizing the active monomeric La-BINOL species and preventing the formation of inactive oligomers.[1][2] This results in significantly higher enantioselectivity (>99% ee) compared to systems using TPPO [2].[1][2]

Materials Science: Perovskite LEDs

In the development of Perovskite Light-Emitting Diodes (PeLEDs), TFPPO is used as a passivating agent.[1][2]

-

Function: The phosphoryl oxygen coordinates to under-coordinated Lead (

) defects on the perovskite crystal surface.[1] -

Advantage: The fluorinated rings provide a hydrophobic shield, improving the moisture stability of the quantum dots while the P=O interaction heals surface trap states, enhancing photoluminescence quantum yield (PLQY) [1].[1][2]

Pharmaceutical Intermediates

While often a byproduct of Wittig or Mitsunobu reactions involving the parent phosphine, the oxide itself serves as a structural scaffold in fragment-based drug design.[1][2] The polar P=O group can mimic peptide bonds or serve as a hydrogen bond acceptor in kinase inhibitors (e.g., analogs of ALK inhibitors like Brigatinib, which contain phosphine oxide moieties).[1][2]

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning.

-

Hazard Statements:

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles.[1][2]

-

Storage: Store at room temperature in a dry, sealed container. Hygroscopic nature is minimal compared to alkyl phosphine oxides, but moisture should be avoided to maintain stoichiometric precision in catalysis.[1][2]

References

-

Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes. Nature Communications / University of Cambridge, 2025.[1][2] Link

-

Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Kino, R. et al., Organic & Biomolecular Chemistry, 2004, 2 , 1822-1824.[1][2][11] Link

-

Tris(4-fluorophenyl)phosphine oxide Product Data. Sigma-Aldrich / Merck, Accessed 2026.[1][2] Link

-

Synthesis and Characterization of Branched Macromolecules. Virginia Tech University Libraries, 2005.[1][2] Link[1]

Sources

- 1. Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]

- 2. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. tris(4-fluorophenyl)Phosphine oxide (CAS No. 18437-79-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. rsc.org [rsc.org]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 1-乙炔基-4-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,1'-(4-Chlorobutylidene)bis(4-fluorobenzene) | C16H15ClF2 | CID 76820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

The Impact of Fluorination on the Molecular Structure and Geometry of Triaryl Phosphine Oxides: A Technical Guide

Introduction: The Strategic Role of Fluorine in Phosphine Oxide Chemistry

To the researchers, scientists, and drug development professionals at the forefront of innovation, the nuanced control of molecular architecture is paramount. Among the vast toolkit of synthetic chemistry, the strategic incorporation of fluorine into organic scaffolds has emerged as a powerful strategy to modulate a molecule's physicochemical properties. This is particularly true in the realm of phosphine oxides, a class of compounds with broad applications, from catalysis and materials science to medicinal chemistry. The introduction of fluorine atoms onto the aryl rings of a triarylphosphine oxide can induce profound changes in its electronic structure, which in turn dictates its molecular geometry, reactivity, and intermolecular interactions.

This in-depth technical guide provides a comprehensive exploration of the molecular structure and geometry of fluorinated phosphine oxides. Moving beyond a simple recitation of data, we will delve into the causative effects of fluorination, offering field-proven insights into the experimental and computational methodologies used to characterize these fascinating molecules. Our objective is to equip you with a robust understanding of how fluorine substitution impacts key structural parameters, thereby enabling a more rational design of fluorinated phosphine oxides for your specific applications.

The Inductive Effect of Fluorine and its Geometric Consequences

The high electronegativity of fluorine is the primary driver of the structural changes observed in fluorinated phosphine oxides. When fluorine atoms are substituted onto the aryl rings, they exert a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bond framework of the molecule, influencing the electron density around the central phosphorus atom and, consequently, the nature of the phosphorus-oxygen (P=O) and phosphorus-carbon (P-C) bonds.

A central theme of this guide is the shortening of the P=O bond upon fluorination. This can be rationalized by considering the increased positive charge on the phosphorus atom induced by the fluorine substituents. This enhanced positive charge strengthens the electrostatic attraction between the phosphorus and oxygen atoms, leading to a shorter, stronger P=O bond. Concurrently, the P-C bonds are also affected, often exhibiting a slight shortening due to the inductive effects influencing the overall electronic environment of the phosphorus center.

The following sections will provide a quantitative comparison of these structural parameters, supported by crystallographic data and computational analysis, to provide a clear picture of these geometric modulations.

Comparative Structural Analysis: Triphenylphosphine Oxide vs. Tris(pentafluorophenyl)phosphine Oxide

To quantitatively understand the impact of fluorination, a direct comparison between triphenylphosphine oxide (TPPO) and its perfluorinated analog, tris(pentafluorophenyl)phosphine oxide (TFAPO), is highly instructive. X-ray crystallography provides precise atomic coordinates, allowing for a detailed examination of bond lengths and angles.

| Parameter | Triphenylphosphine Oxide (TPPO) | Tris(pentafluorophenyl)phosphine Oxide (TFAPO) | Impact of Fluorination |

| P=O Bond Length (Å) | ~1.48[1][2] | ~1.467[3][4] | Shortening |

| Mean P-C Bond Length (Å) | ~1.80[2] | ~1.817 | Lengthening |

| Mean C-P-C Bond Angle (°) | ~106.4 | Not explicitly found, but P-C bond lengths in (C6F5)3P are ~1.83 Å and C-P-C angles are ~103.3°[5] | Likely minor changes |

| Mean O=P-C Bond Angle (°) | ~112.4 | ~112.9[3][4] | Minor increase |

Analysis of Structural Data:

The data clearly illustrates the shortening of the P=O bond in TFAPO compared to TPPO, a direct consequence of the strong inductive electron withdrawal by the pentafluorophenyl rings.[1][2][3][4] This withdrawal of electron density from the phosphorus atom increases its partial positive charge, enhancing the electrostatic attraction to the oxygen atom and resulting in a shorter, stronger bond.

Interestingly, the mean P-C bond length is slightly longer in TFAPO. This can be attributed to the competing electronic effects. While the inductive effect might be expected to shorten the P-C bond, the electron-withdrawing nature of the pentafluorophenyl rings can also weaken the sigma bond by pulling electron density away from the P-C bonding region.

The bond angles around the phosphorus atom show subtle changes. The O=P-C angle in TFAPO is slightly larger than in TPPO, which may be a result of the increased electrostatic repulsion between the highly electronegative oxygen and the electron-deficient pentafluorophenyl rings.

Experimental and Computational Workflow for Structural Elucidation

A robust understanding of the structure of fluorinated phosphine oxides is best achieved through a synergistic approach that combines experimental characterization with computational modeling. This self-validating system allows for the experimental determination of the ground-state geometry and provides a theoretical framework to understand the underlying electronic effects.

Figure 1: A representative workflow illustrating the interplay between experimental characterization and computational analysis for studying fluorinated phosphine oxides.

Experimental Protocols: A Field-Proven Approach

Protocol 1: Synthesis of Tris(pentafluorophenyl)phosphine Oxide via Oxidation

This protocol details the oxidation of a commercially available fluorinated phosphine to its corresponding oxide. This method is generally high-yielding and avoids the handling of more hazardous reagents that might be required for direct synthesis.

Materials:

-

Tris(pentafluorophenyl)phosphine ((C₆F₅)₃P)

-

Hydrogen peroxide (30% aqueous solution)

-

Ethanol

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of tris(pentafluorophenyl)phosphine in 20 mL of ethanol. Stir the solution at room temperature until the phosphine is completely dissolved.

-

Oxidation: Slowly add 2.0 mL of 30% aqueous hydrogen peroxide to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80 °C) for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for ³¹P NMR analysis, where the disappearance of the starting phosphine signal and the appearance of the phosphine oxide signal will be observed.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of dichloromethane and 50 mL of deionized water.

-

Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the organic layer. Extract the aqueous layer with an additional 20 mL of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude tris(pentafluorophenyl)phosphine oxide can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a white crystalline solid.

Protocol 2: Multinuclear NMR Analysis (³¹P and ¹⁹F)

NMR spectroscopy is an indispensable tool for the characterization of fluorinated phosphine oxides, providing information on the local chemical environment of both the phosphorus and fluorine nuclei.

Instrumentation and Parameters:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) as solvent

-

For ³¹P NMR:

-

Observe frequency: ~162 MHz (for a 400 MHz spectrometer)

-

Reference: 85% H₃PO₄ (external or internal standard)

-

Relaxation delay (d1): 5-10 seconds to ensure quantitative integration if needed.

-

-

For ¹⁹F NMR:

-

Observe frequency: ~376 MHz (for a 400 MHz spectrometer)

-

Reference: CCl₃F (external or internal standard, often set to 0 ppm)

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the purified fluorinated phosphine oxide.

-

Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition and Interpretation:

-

³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift of the phosphine oxide will typically appear as a singlet. The exact chemical shift is sensitive to the electronic environment of the phosphorus atom. For triarylphosphine oxides, the signal is generally found in the range of +20 to +40 ppm. Fluorination of the aryl rings typically leads to a downfield shift (more positive ppm value) of the ³¹P signal due to the deshielding effect of the electron-withdrawing fluorine atoms.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectrum will show signals corresponding to the different fluorine environments in the molecule (ortho, meta, and para positions on the pentafluorophenyl rings). The chemical shifts and coupling patterns (J-coupling between fluorine nuclei and between fluorine and phosphorus) provide a wealth of structural information.[6][7][8][9] The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous for resolving signals from different fluorine atoms.[7]

The Causality Behind Experimental Choices

-

Choice of Oxidant: Hydrogen peroxide is a clean and efficient oxidant for phosphines. The byproduct is water, which is easily removed during the workup.[10]

-

NMR Solvents and Standards: CDCl₃ is a common solvent for many organic molecules and is relatively inert. The choice of external or internal standards for ³¹P and ¹⁹F NMR is crucial for accurate chemical shift referencing.

-

Relaxation Delay in ³¹P NMR: Phosphorus nuclei can have long relaxation times. A sufficiently long relaxation delay is essential for obtaining accurate integrations, which can be important for assessing purity or in reaction monitoring.

Conclusion: A Framework for Rational Design

The fluorination of triarylphosphine oxides offers a powerful and predictable means of fine-tuning their molecular structure and, by extension, their chemical and physical properties. The strong electron-withdrawing nature of fluorine leads to a characteristic shortening of the P=O bond and subtle but significant alterations in the overall molecular geometry. This guide has provided a comprehensive overview of these structural effects, supported by comparative crystallographic data and a discussion of the underlying electronic principles.

The detailed experimental protocols for synthesis and NMR analysis offer a practical framework for researchers to confidently prepare and characterize these important compounds. By integrating these experimental techniques with computational modeling, as outlined in our proposed workflow, scientists can achieve a deeper understanding of structure-property relationships. This knowledge is not merely academic; it is the foundation for the rational design of next-generation fluorinated phosphine oxides with tailored properties for applications in drug discovery, materials science, and beyond.

References

-

Lane, J. R., & Saunders, G. C. (2020). Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths?. Molecules, 25(12), 2778. [Link]

-

Nicholson, B. K., & Thwaite, S. E. (2003). Tris(pentafluorophenyl)phosphine oxide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1700-o1701. [Link]

-

Karipides, A., & Cosio, C. M. (1989). Structure of tris(pentafluorophenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications, 45(11), 1743-1745. [Link]

-

Bandoli, G., Bortolozzo, G., Clemente, D. A., Croatto, U., & Panattoni, C. (1970). Crystal and molecular structure of triphenylphosphine oxide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2778-2780. [Link]

-

Gerken, M., & Boatz, J. A. (2007). Multinuclear (¹⁹F, ³¹P, ¹¹B, ¹³C, ¹H) NMR Spectroscopic and Theoretical Study of the Lewis Acid–Base Adducts of BF₃ with a Series of Triarylphosphines. Inorganic Chemistry, 46(25), 10673-10682. [Link]

-

Wikipedia. (2023). Triphenylphosphine oxide. [Link]

-

Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Malet-Sanz, L., & Susanne, F. (2012). NMR for the analysis of pharmaceutical products. Trends in Analytical Chemistry, 36, 168-181. [Link]

-

Cobas, C., & Bernstein, M. A. (2015). A new dimension in mixture analysis: 2D NMR-based databases. Magnetic Resonance in Chemistry, 53(11), 863-869. [Link]

-

Wikipedia. (2023). Phosphine oxide. [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

Vančová, V., Ondrejovič, G., & Gažo, J. (1976). Oxidation of triphenylphosphine in chloroiron(III) complexes. Chemical Papers, 30(1), 86-89. [Link]

-

G. A. Olah, A. Wu, O. Farooq, J. Org. Chem.1989 , 54, 1463-1465. Synthesis of Triphenylphosphine Oxide. [Link]

-

A. Karipides and C. M. Cosio, Acta Crystallogr. C, 1989 , 45, 1743-1745. Structure of tris(pentafluorophenyl)phosphine. [Link]

-

J. R. Lane and G. C. Saunders, Molecules, 2020 , 25, 2778. Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide. [Link]

-

G. Bandoli, G. Bortolozzo, D. A. Clemente, U. Croatto and C. Panattoni, J. Chem. Soc. A, 1970 , 2778-2780. Crystal and molecular structure of triphenylphosphine oxide. [Link]

Sources

- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 2. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of the Structures of 4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide and Tris(Pentafluorophenyl)Phosphine Oxide: Why Does the Crystal Structure of (Tetrafluoropyridyl)Diphenylphosphine Oxide Have Two Different P=O Bond Lengths? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of tris(pentafluorophenyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. Phosphine oxides - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Tris(4-fluorophenyl)phosphine Oxide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tris(4-fluorophenyl)phosphine oxide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in various research and development applications.

Introduction: The Significance of Tris(4-fluorophenyl)phosphine Oxide

Tris(4-fluorophenyl)phosphine oxide is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-fluorophenyl groups. Its trifluorinated structure imparts unique electronic properties that make it a valuable component in modern chemistry. Notably, it has been demonstrated to act as a remarkable stabilizer for chiral lanthanum complex catalysts, leading to high enantioselectivities and yields in asymmetric epoxidation reactions.[1] The solubility of this solid compound is a critical physical property that dictates its handling, reactivity, and application in solution-based chemical processes, including catalysis and pharmaceutical development.[2][3] Understanding its behavior in various organic solvents is paramount for process optimization, reaction kinetics, and product purification.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Polarity: The molecule possesses a highly polar phosphine oxide group (P=O), which is a strong hydrogen bond acceptor.[4] This polarity is somewhat offset by the three large, nonpolar fluorophenyl rings. The fluorine atoms introduce electronegativity, but the overall large surface area of the aromatic rings contributes to significant van der Waals forces. Therefore, the solubility of tris(4-fluorophenyl)phosphine oxide will be governed by a balance between the polar phosphine oxide core and the less polar aromatic substituents.

Comparison with Analogs:

-

Triphenylphosphine Oxide (TPPO): This non-fluorinated analog is known to be soluble in polar organic solvents but has low solubility in nonpolar solvents like hexane and cold diethyl ether.[5] The presence of the polar P=O group in TPPO drives its affinity for polar solvents.

-

Tris(4-fluorophenyl)phosphine: The phosphine precursor to our target molecule is generally soluble in organic solvents such as ethanol and ether, while being insoluble in water.[6][7] The oxidation to the phosphine oxide significantly increases the polarity of the molecule.

Based on these comparisons, tris(4-fluorophenyl)phosphine oxide is predicted to exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and some polar protic solvents (e.g., ethanol, methanol), while demonstrating lower solubility in nonpolar solvents (e.g., hexane, cyclohexane).

Experimental Determination of Solubility: A Practical Guide

Given the limited published data, an experimental approach is necessary to determine the precise solubility of tris(4-fluorophenyl)phosphine oxide in specific organic solvents. The following protocol outlines a reliable gravimetric method.

Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

Step-by-Step Protocol

-

Materials and Equipment:

-

Tris(4-fluorophenyl)phosphine oxide (solid)

-

Selected organic solvents (high purity)

-

Temperature-controlled shaker or stirring plate

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with airtight caps

-

Calibrated volumetric pipettes

-

Syringe filters (if needed for fine particles)

-

Vacuum oven or rotary evaporator

-

-

Procedure:

-

Add an excess amount of tris(4-fluorophenyl)phosphine oxide to a known volume of the chosen organic solvent in a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Seal the vial and place it in a temperature-controlled environment (e.g., a 25°C water bath) with constant agitation for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom. If necessary, use a syringe filter to ensure no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent from the vial completely. This can be done in a vacuum oven at a temperature below the boiling point of the solvent or using a rotary evaporator.

-

Once the solvent is fully removed, weigh the vial containing the dried residue on the analytical balance.

-

Repeat the measurement at least three times for each solvent to ensure reproducibility.

-

-

Data Analysis and Interpretation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Determine the solubility by dividing the mass of the dissolved solid by the volume of the supernatant withdrawn. This can be expressed in units such as g/L or converted to mol/L using the molecular weight of tris(4-fluorophenyl)phosphine oxide (332.26 g/mol ).[2]

-

Applications in Drug Development and Research

The phosphine oxide group is gaining attention in medicinal chemistry. Its ability to act as a strong hydrogen bond acceptor and its tetrahedral structure can be advantageous in designing molecules with improved pharmacological profiles.[4] Incorporating phosphine oxides can lead to increased solubility and metabolic stability of drug candidates.[4] A thorough understanding of the solubility of tris(4-fluorophenyl)phosphine oxide is therefore crucial for its potential use as a building block or ligand in the synthesis of novel therapeutic agents.

Summary of Key Data and Predictions

The following table summarizes the known physical properties of tris(4-fluorophenyl)phosphine oxide and provides a qualitative prediction of its solubility in common organic solvents based on chemical principles and data from analogous compounds.

| Property | Value / Prediction |

| Molecular Formula | C₁₈H₁₂F₃OP |

| Molecular Weight | 332.26 g/mol [2] |

| Physical State | Solid[2] |

| Predicted Solubility | |

| Polar Aprotic Solvents | (e.g., Acetone, THF, Ethyl Acetate, DMSO): Predicted to be Soluble |

| Polar Protic Solvents | (e.g., Ethanol, Methanol, Isopropanol): Predicted to be Moderately Soluble |

| Nonpolar Solvents | (e.g., Hexane, Toluene, Cyclohexane): Predicted to be Slightly Soluble to Insoluble |

| Chlorinated Solvents | (e.g., Dichloromethane, Chloroform): Predicted to be Soluble |

Conclusion

While direct, quantitative solubility data for tris(4-fluorophenyl)phosphine oxide in a range of organic solvents is sparse in the literature, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By leveraging knowledge of its molecular structure and the properties of similar compounds, researchers can make informed decisions about solvent selection. The detailed experimental protocol provided herein offers a reliable method for generating the necessary data to support research and development efforts in catalysis, materials science, and drug discovery.

References

-

Hu, F.-H., Wang, L.-S., & Cai, S.-F. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1414–1415. [Link]

-

Hoffman Fine Chemicals. (n.d.). Tris(4-fluorophenyl)phosphine oxide. Retrieved from [Link]

-

Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2(12), 1822–1824. [Link]

-

ChemBK. (n.d.). TRIS(4-FLUOROPHENYL)PHOSPHINE. Retrieved from [Link]

-

Wikipedia. (2023). Triphenylphosphine oxide. Retrieved from [Link]

Sources

- 1. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Tris(4-fluorophenyl)phosphine oxide | 18437-79-1 [sigmaaldrich.com]

- 4. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Tris(4-fluorophenyl)phosphine | 18437-78-0 [amp.chemicalbook.com]

Physicochemical Profiling: The Basicity of Oxygen in Tris(4-fluorophenyl)phosphine Oxide

The following technical guide details the physicochemical profile of the phosphoryl oxygen in tris(4-fluorophenyl)phosphine oxide, focusing on its basicity, electronic structure, and utility in ligand design.

Content Type: Technical Guide / Whitepaper Subject: Ligand Electronic Tuning & Lewis Basicity Quantification

Executive Summary

Tris(4-fluorophenyl)phosphine oxide [

This guide provides a mechanistic analysis of why TPPO-F functions as an electron-deficient variant of TPPO, quantifying this reduction in basicity and detailing the experimental protocols required to verify these properties in a drug development or catalytic context.

Electronic Architecture: The Inductive-Resonance Conflict

To understand the basicity of the oxygen atom in TPPO-F, one must analyze the electronic communication between the fluorine substituents and the phosphorus center. The basicity of the phosphoryl oxygen is directly proportional to the electron density donated by the phosphorus atom (

The "Tug-of-War" Mechanism

Fluorine presents a unique electronic duality:

-

Inductive Effect (

): Fluorine is highly electronegative ( -

Resonance Effect (

): Fluorine has lone pairs capable of

The Net Result: In the context of phosphine oxides, the inductive withdrawal dominates .[1] The phosphorus atom in TPPO-F is more electron-deficient than in TPPO. Consequently, the phosphorus is less effective at donating electron density to the oxygen, resulting in a lower Lewis basicity at the oxygen center compared to unsubstituted TPPO.[1]

Visualizing the Electronic Pathway

The following diagram illustrates the vector flow of electron density that results in reduced oxygen basicity.

Figure 1: Mechanistic flow of electron density. The strong inductive pull of Fluorine reduces the electron density available at the Phosphorus center, ultimately lowering the Lewis basicity of the Oxygen.

Comparative Basicity & Quantitative Metrics

In ligand design, TPPO-F is used when a researcher requires a ligand that binds weaker than TPPO, often to create a more reactive (more Lewis acidic) metal center.[1]

Hammett Substituent Constants

The Hammett equation (

| Substituent (para) | Hammett Constant ( | Electronic Effect | Predicted Oxygen Basicity |

| Methoxy (-OMe) | -0.27 | Strong Donor | High (Super-TPPO) |

| Methyl (-CH3) | -0.17 | Weak Donor | Moderate-High |

| Hydrogen (-H) | 0.00 | Reference (TPPO) | Baseline |

| Fluorine (-F) | +0.06 | Weak Withdrawing | Reduced (Sub-TPPO) |

| Chlorine (-Cl) | +0.23 | Moderate Withdrawing | Low |

Experimental Correlates

While direct

-

TPPO Donor Number: ~28.0 kcal/mol (in 1,2-DCE).

-

TPPO-F Estimated Status: Based on Hammett correlations, TPPO-F exhibits a donor strength lower than TPPO, likely in the range of 23–25 kcal/mol .[1] This places it in the "Goldilocks" zone—strong enough to crystallize or solubilize, but weak enough to be displaced or to enhance the electrophilicity of a bound metal catalyst [1].[1]

Experimental Protocol: Determination of Relative Basicity

To empirically verify the basicity of TPPO-F in your specific solvent system, the Phenol IR Shift Method is the industry gold standard. This method relies on the formation of a hydrogen bond between the phenol -OH and the phosphine oxide

Protocol: IR Titration of TPPO-F

Objective: Quantify the H-bond acceptor strength of TPPO-F relative to TPPO.

Reagents:

-

Probe: Phenol (PhOH), sublimation grade.

-

Analyte: Tris(4-fluorophenyl)phosphine oxide (TPPO-F).

-

Solvent: Carbon tetrachloride (

) or Dichloromethane (

Workflow:

-

Baseline Scan: Prepare a 0.05 M solution of Phenol in solvent. Record the FTIR spectrum. Note the sharp "free" O-H stretch (

in -

Adduct Formation: Prepare a 1:1 molar mixture of Phenol and TPPO-F (0.05 M each).

-

Measurement: Record the FTIR spectrum of the mixture.

-

Analysis: Identify the new, broad "associated" O-H band (

). -

Calculation: Determine the shift:

.

Interpretation:

-

TPPO Reference: Typical

. -

TPPO-F Expectation: You will observe a smaller

(e.g.,

Workflow Visualization

Figure 2: Step-by-step workflow for the Phenol IR Shift determination method.

Strategic Applications in Drug Development & Catalysis

The reduced basicity of TPPO-F is not merely an academic curiosity; it is a functional feature utilized in high-performance catalysis and purification.

Enhancing Lewis Acid Catalysis

In lanthanide-catalyzed reactions (e.g., epoxidations), the metal center must activate the substrate (the electrophile). If the supporting ligand (phosphine oxide) binds too tightly, it quenches the Lewis acidity of the metal.

-

The TPPO-F Advantage: By using TPPO-F instead of TPPO, the ligand-metal bond is weaker.[1] This renders the metal center more cationic/electrophilic , significantly increasing reaction rates and turnover numbers (TON) [2].

Crystallization Chaperone

TPPO is a famous "crystallization aid" (the "flypaper" effect). However, some analytes are too soluble with TPPO.[1]

-

Solubility Tuning: TPPO-F alters the

-

References

-

Hunter, R. et al. (2004).[1] Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts.[4] Organic & Biomolecular Chemistry.[4][5]

-

Kino, R., Daikai, K., et al. (2004).[1][4] A new and practical protocol for the highly enantioselective epoxidation of conjugated enones.[4] Organic & Biomolecular Chemistry, 2, 1822-1824.[1][4]

-

Stenutz, R. (2025).[1] Gutmann Acceptor and Donor Numbers.[6][7] Stenutz.eu.

Sources

- 1. Gutmann Acceptor and Donor number [stenutz.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 4. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Gutmann acceptor and donor numbers [stenutz.eu]

- 7. Gutmann acceptor and donor numbers [stenutz.eu]

Methodological & Application

Application Note: High-Yield Oxidation of Tris(4-fluorophenyl)phosphine

[1]

Abstract & Scientific Rationale

Tris(4-fluorophenyl)phosphine (TFPP) is a widely used ligand in transition metal catalysis (e.g., Rh, Pd coupling) where the electron-withdrawing nature of the fluorine atoms modulates the electronic density at the metal center.[1] However, the corresponding oxide, Tris(4-fluorophenyl)phosphine oxide (TFPPO) , is equally critical as a crystallizable Lewis base for lanthanide-catalyzed epoxidations and as a reference standard for monitoring ligand degradation.[1]

The Challenge: The para-fluorine atoms exert an inductive electron-withdrawing effect (-I), rendering the phosphorus lone pair less nucleophilic than in triphenylphosphine (

The Solution: This protocol utilizes a biphasic oxidation strategy with Hydrogen Peroxide (

Chemical Safety & Hazard Analysis

-

Tris(4-fluorophenyl)phosphine: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

-

Hydrogen Peroxide (30%): Strong oxidizer.[1] Corrosive. Risk of explosion if concentrated or mixed with incompatibles. Store at 2-8°C.

-

Dichloromethane (DCM): Volatile, potential carcinogen.[1] Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides limited protection).[1]

-

Reaction Control: Phosphine oxidations are exothermic.[1] Add oxidant slowly at

to prevent thermal runaway.[1]

Materials & Equipment

| Reagent/Material | CAS Number | Grade/Purity | Role |

| Tris(4-fluorophenyl)phosphine | 18437-78-0 | >98% | Substrate |

| Hydrogen Peroxide | 7722-84-1 | 30% w/w aq.[1] | Oxidant |

| Dichloromethane (DCM) | 75-09-2 | ACS Reagent | Solvent |

| Sodium Sulfite ( | 7757-83-7 | Sat.[1] Solution | Quencher |

| Magnesium Sulfate ( | 7487-88-9 | Anhydrous | Drying Agent |

Experimental Protocol (Method A: Biphasic Oxidation)

Phase 1: Reaction Setup

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tris(4-fluorophenyl)phosphine (3.16 g, 10.0 mmol) in DCM (50 mL).

-

Note: DCM is chosen for its excellent solubility of both the phosphine and the oxide, facilitating a homogeneous organic phase.

-

-

Cooling: Place the flask in an ice-water bath (

) and stir for 10 minutes. -

Oxidation: Dropwise add 30% Hydrogen Peroxide (1.5 mL, ~15 mmol, 1.5 equiv) over 5 minutes.

-

Mechanism: The phosphorus lone pair attacks the electrophilic oxygen of

. The electron-poor nature of TFPP may require slightly longer reaction times than

-

Phase 2: Monitoring & Completion[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 2 hours.

-

Validation (IPC - In-Process Control): Aliquot 50

of the organic layer into an NMR tube containing-

Target: Disappearance of TFPP peak (~ -9 ppm) and appearance of TFPPO peak (~ +20 to +25 ppm) in

NMR. -

See Section 6 for detailed spectral data.

-

Phase 3: Workup & Purification[1]

-

Quenching: Carefully add saturated aqueous

(20 mL) to quench excess peroxide.[1] Stir for 10 minutes. Test the aqueous layer with starch-iodide paper (should remain white/colorless) to confirm no active peroxide remains.[1] -

Extraction: Transfer to a separatory funnel. Collect the lower organic layer (DCM).[1] Extract the aqueous layer once with DCM (20 mL).[1]

-

Washing: Combine organic layers and wash with Brine (30 mL).[1]

-

Drying: Dry the organic phase over anhydrous

for 20 minutes. Filter off the solids. -

Concentration: Remove solvent under reduced pressure (Rotavap) at

to yield a white solid.

Phase 4: Adduct Decomposition (Critical Step)

Context: Phosphine oxides often isolate as hydrates or peroxide adducts.[1]

11. Azeotropic Drying: Redissolve the crude solid in Toluene (30 mL) and evaporate to dryness. Repeat twice. This helps break hydrogen-bonded water/peroxide networks.[1]

12. Final Drying: Dry the solid under high vacuum (< 1 mbar) at

Mechanistic & Workflow Visualization[1]

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack of the phosphine on the peroxide and the subsequent adduct formation/breaking.

Caption: Mechanistic pathway from fluorinated phosphine to anhydrous oxide, highlighting the intermediate adduct phase.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the biphasic oxidation and purification of TFPPO.

Characterization Data & Validation

To validate the synthesis, compare your isolated product against the following reference data.

| Property | Tris(4-fluorophenyl)phosphine (SM) | Tris(4-fluorophenyl)phosphine Oxide (Product) | Notes |

| Appearance | White crystalline solid | White powder/crystals | |

| Melting Point | 79 - 83 °C [1] | 134 - 135 °C (Lit.) [2] | Distinct increase in MP confirms oxidation. |

| Large downfield shift is diagnostic.[1] | |||

| Shift varies by solvent; coupling to P observed.[1] | |||

| Solubility | Soluble in DCM, Toluene | Soluble in DCM, MeOH; Low in Hexane |

NMR Interpretation:

- NMR: The oxidation of the phosphorus lone pair removes shielding electron density, causing a significant downfield shift (positive ppm).[1]

-

Coupling: Expect

and

Troubleshooting & Optimization

-

Problem: Incomplete Conversion.

-

Cause: Electron-withdrawing fluorine reduces reaction rate.[1]

-

Fix: Increase reaction time to 4 hours or warm to

(reflux DCM). Add an additional 0.5 equiv of

-

-

Problem: Oily Product / Low Melting Point.

-

Cause: Persistent water/

adducts.[1] -

Fix: Recrystallize from boiling Ethyl Acetate/Hexane (1:3). Ensure the Toluene azeotrope step (Step 11) was performed.

-

-

Alternative Oxidant: For strictly anhydrous applications, replace

with m-CPBA (1.1 equiv) in DCM at

References

-

Sigma-Aldrich.[1] Tris(4-fluorophenyl)phosphine Product Specification. Link

-

ChemicalBook.[1] Tris(4-fluorophenyl)phosphine oxide Properties and NMR. Link

-

Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions, 48(38), 14312-14325. Link

-

Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004).[1] Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry, 2(13), 1822-1824.[1] Link

Troubleshooting & Optimization

Technical Support Center: Tris(4-fluorophenyl)phosphine Oxide (TFPO) Purification

Topic: Purification Methods for Tris(4-fluorophenyl)phosphine Oxide Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Purification Support Hub. This guide addresses the specific challenges associated with isolating and purifying Tris(4-fluorophenyl)phosphine oxide (TFPO). Unlike its non-fluorinated analog (triphenylphosphine oxide, TPPO), TFPO exhibits unique solubility and electronic properties due to the para-fluorine substituents. This guide prioritizes high-purity isolation methods validated by recent literature and industrial protocols.

Part 1: Quick Reference Data

Before beginning purification, verify your target compound's physicochemical profile to avoid misidentification (e.g., confusing the oxide with the parent phosphine).

| Property | Value | Notes |

| CAS Number | 18437-79-1 | Distinct from the phosphine (18437-78-0). |

| Molecular Weight | 332.26 g/mol | |

| Melting Point | 119–121 °C | Critical Check: The parent phosphine melts at ~80 °C. If your solid melts <100 °C, it is likely impure or reduced [1, 2]. |

| Solubility (High) | DCM, THF, Chloroform, Acetone, Ethyl Acetate | Soluble in most polar aprotic solvents. |

| Solubility (Low) | Water, Hexanes, Pentane, Cold Alcohols | Exploitable for precipitation. |

| pKa / Basicity | Lower than TPPO | Electron-withdrawing fluorine atoms reduce the Lewis basicity of the P=O oxygen [3]. |

Part 2: Purification Protocols (Tiered Approach)

Tier 1: Crystallization (The Gold Standard)

Recommended for: High-purity isolation (>98%) from crude reaction mixtures.

Q: What is the optimal solvent system for recrystallizing TFPO? A: The most robust system reported in literature is a Dichloromethane (DCM) / Hexane pair. The fluorine substituents increase solubility in DCM compared to non-fluorinated analogs, requiring a strong non-polar antisolvent for effective crashing.

Protocol 1: DCM / Hexane Recrystallization [1]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM.

-

Filtration (Optional): If insoluble particulates are present, filter the hot solution through a glass frit or Celite pad.

-

Precipitation: While stirring, add warm Hexane dropwise until the solution becomes slightly turbid.

-

Nucleation: Remove from heat. Add a few drops of DCM to clear the turbidity, then let it stand at room temperature.

-

Cooling: Once crystals form, move the flask to a -20 °C freezer for 4–12 hours.

-

Collection: Filter the white needles/crystalline powder and wash with cold Hexane.

Protocol 2: Ethanol Precipitation Alternative for large-scale batches where chlorinated solvents are restricted.

-

Dissolve crude material in hot absolute ethanol.

-

Allow to cool slowly to room temperature.

-

If no crystals form, add water dropwise (antisolvent) until persistent cloudiness appears, then cool to 4 °C.

Tier 2: Chromatography (The Polishing Step)

Recommended for: Separating TFPO from structurally similar byproducts or when crystallization yields oil.

Q: My TFPO is tailing on the column. How do I fix this? A: TFPO is highly polar due to the P=O bond. Tailing is caused by interaction with the acidic silanols on the silica gel.

Troubleshooting Guide:

-

Stationary Phase: Standard Silica Gel (60 Å).

-

Mobile Phase: Acetone : n-Hexane (1:2 v/v) is highly effective for fluorinated phosphine oxides [4]. Alternatively, use Ethyl Acetate : Hexane (gradient 20% → 50%) .

-

Additive: If streaking persists, add 1% Triethylamine to the mobile phase to neutralize silica acidity, though this is rarely needed for the fluorinated variant compared to alkyl phosphine oxides.

Tier 3: Chemical Removal (Complexation)

Recommended for: Removing TFPO as a byproduct from a desired non-polar product.

Q: Can I use ZnCl₂ to precipitate TFPO like I do for Triphenylphosphine oxide? A: Proceed with caution. While ZnCl₂ and MgCl₂ are standard for removing triphenylphosphine oxide (TPPO) via complexation (forming insoluble [Zn(TPPO)₂Cl₂]), the electron-withdrawing nature of the four fluorine atoms on TFPO reduces the electron density on the phosphoryl oxygen.

-

Impact: The binding constant with metal salts is lower.

-

Recommendation: Use a higher excess of ZnCl₂ (3–4 equivalents) in ethanol or ether. If precipitation is poor, revert to Tier 2 (Chromatography) , as the "ZnCl₂ crash" is less efficient for electron-deficient phosphine oxides [3, 5].

Part 3: Troubleshooting & FAQs

Q: The melting point of my isolated solid is 81 °C. Is this a polymorph? A: Likely not. This matches the melting point of the starting material, Tris(4-fluorophenyl)phosphine (mp 79–83 °C) [2].

-

Diagnosis: Your oxidation reaction was incomplete, or you accidentally reduced the oxide during workup.

-

Action: Check ³¹P NMR. The Oxide signal typically appears at ~20–30 ppm , while the Phosphine signal is at ~ -9 ppm (shifted upfield).

Q: I tried recrystallizing from benzene/cyclohexane (standard for TPPO), but it oiled out. A: The fluorine atoms change the lipophilicity. TFPO is more prone to oiling out in purely hydrocarbon systems compared to TPPO.

-

Fix: Switch to the DCM/Hexane system (Tier 1). The DCM helps solubilize the fluorinated rings initially, preventing immediate oiling upon hexane addition.

Q: Can I remove TFPO by washing with water? A: No. Despite the polar P=O bond, the three fluorophenyl rings make the molecule overall hydrophobic and water-insoluble. Water washes will not remove TFPO from an organic layer.

Part 4: Decision Logic for Purification

The following diagram outlines the decision process for selecting the correct purification method based on the state of your crude mixture.

Figure 1: Decision tree for the purification or removal of Tris(4-fluorophenyl)phosphine oxide based on reaction context.

References

-

Chen, Z., et al. (2025). "Lattice-matched molecular-anchor design for high-performance perovskite quantum dot light-emitting diodes." Nature Communications. Retrieved from [Link] (Note: Contextual match for DCM/Hexane method).

-

Sivakumar, K., et al. (1996).[1] "Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine."[2] Acta Crystallographica Section C. Retrieved from [Link]

-

McKeown, N. B., et al. (2018). "Immobilisation of Benzo[c][1,2,5]thiadiazole (BTZ) within Polymers of Intrinsic Microporosity." Royal Society of Chemistry Advances. Retrieved from [Link]

-

Batesky, D. C., et al. (2017).[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. (Cited for context on limitation of method).

Sources

Technical Support Center: Handling Moisture Sensitivity in Fluorinated Phosphine Oxide Reagents

Welcome to the Technical Support Center for fluorinated phosphine oxide reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful yet sensitive compounds in their synthetic endeavors. My aim is to provide you with not just protocols, but a deep, mechanistic understanding of why these reagents demand meticulous handling and how to troubleshoot the common issues that arise from moisture contamination.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses the fundamental principles governing the moisture sensitivity of fluorinated phosphine oxide reagents. Understanding these core concepts is the first step toward flawless execution in the lab.

Q1: Why are fluorinated phosphine oxide reagents so sensitive to moisture?

A1: The high sensitivity of these reagents to moisture stems from the inherent reactivity of the phosphorus-carbon (P-C) and phosphorus-oxygen (P=O) bonds. The presence of electronegative fluorine atoms on the phosphine oxide backbone can further influence the electrophilicity of the phosphorus center. When exposed to water, these reagents can undergo hydrolysis, leading to the cleavage of critical bonds and the formation of undesired byproducts.[1][2][3] This reaction is often irreversible and can significantly impact the efficacy of the reagent in your desired transformation.

Q2: What are the immediate signs of moisture contamination in my reagent?

A2: Recognizing the signs of a compromised reagent early can save valuable time and resources. Key indicators include:

-

Visual Changes: You might observe clumping or caking of solid reagents, a change in color, or even the evolution of fumes upon opening the container.[4]

-

Inconsistent Performance: A sudden drop in reaction yield, increased side product formation, or a complete failure of the reaction are strong indicators of reagent degradation due to moisture.[4]

-

Analytical Discrepancies: If you have the capability, running a quick NMR or other spectroscopic analysis on a small sample can reveal the presence of hydrolysis byproducts.

Q3: Can "anhydrous" solvents from commercial suppliers be used directly?

A3: While commercially available anhydrous solvents are a good starting point, they should be used with caution. The term "anhydrous" often means the water content is below a certain threshold (e.g., <50 ppm), which may still be too high for highly sensitive fluorinated phosphine oxide reagents. It is always best practice to freshly dry your solvents before use, especially for reactions that are highly intolerant to water.[5][6][7]

Q4: My reaction involves an aqueous workup. Does the initial moisture sensitivity of the reagent still matter?

A4: Absolutely. The critical phase where moisture must be excluded is during the reaction itself. The fluorinated phosphine oxide reagent needs to be in its active form to participate in the desired chemical transformation. Once the reaction is complete, the introduction of water during the workup is a controlled step to quench the reaction and separate the product. Premature exposure to moisture will deactivate the reagent before it has a chance to react with your substrate.

Section 2: Troubleshooting Guides - From Problem to Solution

This section provides practical, step-by-step guidance for overcoming specific challenges encountered during experiments with fluorinated phosphine oxide reagents.

Issue 1: My reaction yield is significantly lower than expected, or the reaction failed completely.

This is the most common issue arising from moisture contamination. The following workflow will help you diagnose and resolve the problem.

Troubleshooting Workflow: Low or No Yield

Caption: Troubleshooting workflow for low or no reaction yield.

Detailed Steps:

-

Reagent Integrity Check:

-

Question: Have you been using the same bottle of reagent for an extended period?

-

Action: If feasible, perform a comparative reaction with a fresh, unopened bottle of the fluorinated phosphine oxide reagent.[4] If the new reagent provides the expected yield, it is highly probable that your original bottle has been compromised by moisture.

-

-

Solvent Quality Assessment:

-

Question: How were your "anhydrous" solvents handled prior to use?

-

Action: Implement a rigorous solvent drying protocol. Common and effective methods include distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents) or passing the solvent through an activated alumina column.[5][6][7] For a quantitative measure of solvent dryness, a Karl Fischer titrator is an invaluable tool.

Solvent Recommended Drying Agent Typical Residual Water Content (ppm) Reference Tetrahydrofuran (THF) Sodium/Benzophenone < 10 [5][6] Dichloromethane (DCM) Calcium Hydride < 15 [5][6] Toluene Sodium/Benzophenone < 5 [5] Acetonitrile Calcium Hydride < 10 [7] -

-

Glassware Preparation:

-

Question: How was your reaction glassware prepared?

-

Action: All glassware must be scrupulously dried before use. The most reliable method is to oven-dry all components (flasks, stir bars, cannulas, etc.) at >120°C for several hours and then allow them to cool in a desiccator or under a stream of dry, inert gas (nitrogen or argon).[8][9] Assembling the apparatus while still hot and flushing with inert gas is a highly effective technique.[9]

-

-

Control Reaction:

-

Action: To isolate the variable causing the issue, run a small-scale control reaction. Use a substrate that is known to work well with the fluorinated phosphine oxide reagent under established conditions. This will help you determine if the problem lies with the reagent/conditions or with a particularly challenging new substrate.

-

Issue 2: I'm observing inconsistent results from batch to batch.

Inconsistency is a frustrating problem that often points to subtle variations in experimental setup and handling.

Troubleshooting Workflow: Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

-

Standardize Reagent Transfer:

-

Insight: Small amounts of moisture introduced during reagent transfer can lead to significant variability.

-

Best Practice: For the most sensitive fluorinated phosphine oxide reagents, all manipulations should be performed in a controlled atmosphere, such as a glovebox with low oxygen and moisture levels (<10 ppm).[10][11][12] If a glovebox is not available, employ rigorous Schlenk line techniques. Use oven-dried syringes and cannulas for transferring solutions, and always maintain a positive pressure of inert gas.[13][14]

-

-

Ensure a Robust Inert Atmosphere:

-

Insight: A leaky septum or an insufficient flow of inert gas can allow atmospheric moisture to enter the reaction vessel.

-

Best Practice: Use high-quality septa and secure them tightly. To vent the system, use an oil or mercury bubbler, which provides a visual confirmation of positive pressure.[14] Avoid using drying tubes, as they do not prevent the ingress of oxygen.[14]

-

-

Consistent Storage is Key:

-

Insight: How a reagent is stored between uses can significantly impact its performance.

-

Best Practice: Always store fluorinated phosphine oxide reagents under a dry, inert atmosphere.[15] For frequently accessed reagents, consider transferring smaller aliquots into separate, sealed vials within a glovebox to minimize repeated exposure of the main stock to potential contaminants. Storing the primary container within a desiccator can also provide an extra layer of protection.[4]

-

Section 3: Experimental Protocols - Best Practices in Action

This section provides detailed, step-by-step protocols for key procedures related to handling moisture-sensitive fluorinated phosphine oxide reagents.

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

-

Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, stir bar) at 125°C overnight.[9]

-

Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line.

-

Purging: Evacuate the assembled glassware under high vacuum and then backfill with high-purity nitrogen or argon. Repeat this cycle at least three times to ensure the removal of all atmospheric gases and adsorbed moisture.[10]

-

Solvent Transfer: Transfer freshly dried solvent into the reaction flask via a cannula or a dry syringe.[4]

-

Reagent Addition (Solid): If the fluorinated phosphine oxide reagent is a solid, weigh it out quickly and add it to the reaction flask against a positive flow of inert gas. For highly sensitive solids, this transfer is best performed inside a glovebox.[4]

-

Reagent Addition (Liquid): Use a dry, nitrogen-flushed syringe to draw up the required volume of a liquid reagent and add it to the reaction flask through a septum.[8][13]

-

Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by a bubbler.[14]

Protocol 2: Safe Handling and Storage in a Glovebox

-

Glovebox Environment: Ensure the glovebox atmosphere is maintained with low levels of oxygen and moisture (typically < 10 ppm).

-

Material Transfer: Bring all necessary reagents, solvents, and dried glassware into the glovebox through the antechamber. Cycle the antechamber between vacuum and inert gas at least three times before opening the inner door.[16]

-

Manipulation: Perform all weighing and transfer operations inside the glovebox. Use appropriate tools to handle materials and avoid direct contact with the gloves.[11]

-

Sealing: After use, tightly seal all reagent containers. For extra protection, wrap the caps with parafilm.

-

Waste Removal: Properly contain and remove all waste materials through the antechamber.

By adhering to these principles and protocols, you can significantly mitigate the challenges associated with the moisture sensitivity of fluorinated phosphine oxide reagents, leading to more reliable, reproducible, and successful experimental outcomes.

References

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

-

American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

-

Taylor & Francis Online. (2021). Synthesis of tertiary phosphine oxides by alkaline hydrolysis of quaternary phosphonium zwitterions using excess t-BuOK and stoichiometric water. Taylor & Francis Online. [Link]

-

Terra Universal. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Unusual oxidation of phosphines employing water as the oxygen atom source and tris(benzene-1,2-dithiolate)molybdenum(VI) as the oxidant. A functional molybdenum hydroxylase analogue system. PubMed. [Link]

-

Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

-

Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC. [Link]

-

San Diego Mesa College. (n.d.). GLOVEBOX USAGE. Retrieved from [Link]

-

University of California, Berkeley. (2009). Transferring Air-Sensitive Reagents. Retrieved from [Link]

-

ResearchGate. (2025). Mechanism of Catalytic Effect of Water Clusters on the Oxidation of Phosphine Gas. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

-

University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

American Chemical Society. (n.d.). Kinetic Resolution of Phosphines and Phosphine Oxides with Phosphorus Stereocenters by Hydrolases. ACS Publications. [Link]

-

ResearchGate. (n.d.). Hydrolysis of phosphine oxide 209 leads to phosphorus–carbon bond cleavage. Retrieved from [Link]

-

MTI Corporation. (n.d.). A Complete Guide to the Applications of Laboratory Glove Boxes. Retrieved from [Link]

-

Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Polyolefins Journal. (2021). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition. Polyolefins Journal. [Link]

-

National Center for Biotechnology Information. (2025). Secondary Phosphine Oxide-Stabilized Pd Nanoparticles: Ligand-Controlled Chemoselective Hydrogenation of Nitro Compounds toward Amines in Water. PubMed. [Link]

-

ResearchGate. (n.d.). Challenges in synthesis of primary phosphines and phosphine oxides:... Retrieved from [Link]

-

IKONICS. (2022). Safety Data Sheet. Retrieved from [Link]

-

Praxair. (n.d.). Phosphine. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Water mediated synthesis of dialkylphosphine oxides from white phosphorus and N-(acyloxy)phthalimides. RSC Publishing. [Link]

-

Autechaux. (2025). Navigating the Purchase of High Purity Phosphine Oxides: A Buyer's Guide. Retrieved from [Link]

-

SciSpace. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. ACS Publications. [Link]

-

National Institutes of Health. (n.d.). Preparation of phosphines through C–P bond formation. PMC. [Link]

-

Karlsruhe Institute of Technology. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. KIT. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. RSC Publishing. [Link]

-

Organic Syntheses. (2007). Working with Hazardous Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]

-

Cargo Handbook. (n.d.). Phosphine. Retrieved from [Link]

-

Stored Grain. (2025). Phosphine Best Management Practices: Disinfesting stored commodities. Retrieved from [Link]

-

Anses. (n.d.). Occupational exposure to phosphine when handling fumigated containers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). SO2F2-Mediated Fluorination of P(O)-H and P(O)-OH Compounds under Mild Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). SO2F2-Mediated Fluorination of P(O)-H and P(O)-OH Compounds under Mild Conditions. Retrieved from [Link]

-

American Chemical Society. (2023). Rapid Generation of P(V)–F Bonds Through the Use of Sulfone Iminium Fluoride Reagents. Organic Letters. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 9. web.mit.edu [web.mit.edu]

- 10. fauske.com [fauske.com]

- 11. Home Page [home.sandiego.edu]

- 12. munroscientific.co.uk [munroscientific.co.uk]

- 13. research.unl.edu [research.unl.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. ikonics.com [ikonics.com]

- 16. chem.purdue.edu [chem.purdue.edu]

Validation & Comparative

Comparative Guide: Tris(4-fluorophenyl)phosphine Oxide vs. Triphenylphosphine Oxide

This guide provides an in-depth technical comparison and experimental framework for Tris(4-fluorophenyl)phosphine oxide (TFPO) , analyzing its crystallographic potential, physicochemical properties, and utility against the industry-standard Triphenylphosphine oxide (TPPO) .

Executive Summary

In drug development and crystal engineering, phosphine oxides are pivotal hydrogen-bond acceptors. While Triphenylphosphine oxide (TPPO) is the ubiquitous crystallization aide, Tris(4-fluorophenyl)phosphine oxide (TFPO) offers distinct electronic and steric advantages. The introduction of para-fluorine atoms creates a "push-pull" electronic system that alters the Lewis basicity of the phosphoryl oxygen and introduces secondary weak interactions (C–H···F, F···F) critical for stabilizing specific polymorphs or co-crystals.

This guide details the structural divergence, synthesis protocols, and characterization data required to leverage TFPO in high-value applications.

Chemical & Physical Property Comparison

The following dataset synthesizes experimental values to highlight the "Fluorine Effect"—the modulation of physical properties via halogenation.

| Property | Triphenylphosphine Oxide (TPPO) | Tris(4-fluorophenyl)phosphine Oxide (TFPO) | Impact of Fluorination |

| Formula | Increased molecular weight and lipophilicity. | ||

| MW | 278.29 g/mol | 332.26 g/mol | ~19% mass increase. |

| Melting Point | 156–158 °C | 119–121 °C (Lit. A) / 139–140 °C (Lit. B)[1] | Depressed MP: Fluorine disrupts the efficient edge-to-face |

| Upfield Shift: Electron-withdrawing F atoms reduce electron density at P, shielding the nucleus less than H. | |||

| Dipole Moment | ~4.4 D | ~3.8 D (Predicted) | Reduced polarity due to opposing C-F dipoles. |

| H-Bond Basicity | High (Strong Acceptor) | Moderate-High | The P=O oxygen remains a strong acceptor, but F atoms add competing weak acceptor sites. |

Key Insight: The lower melting point of TFPO compared to TPPO suggests a "looser" crystal packing lattice, making it an excellent candidate for lattice-matching in perovskite films (where it passivates defects) or as a more soluble co-former in drug co-crystallization screens.

Structural Characterization & Crystallography

The Reference Standard: TPPO

TPPO typically crystallizes in the Monoclinic space group

The Challenger: TFPO

Unlike TPPO, the crystal lattice of TFPO is governed by the competition between the P=O dipole and the C-F dipoles.

-

Space Group: Often crystallizes in lower symmetry or solvated forms depending on the solvent (e.g., Monoclinic

is common for analogs). -

Intermolecular Forces:

-

Primary:

(Strong hydrogen bonds). -

Secondary:

and

-

-

Lattice Anchoring: Recent studies (e.g., Nature Comm., 2025) utilize TFPO to "anchor" defects in perovskite crystals. The distance between F atoms and the P=O group allows for multi-site binding that TPPO cannot achieve.

Self-Validating Protocol: Single Crystal Growth & XRD

To determine the exact unit cell for your specific batch (crucial due to polymorphism), follow this protocol:

Experimental Synthesis Protocol

Objective: Synthesize high-purity TFPO from Tris(4-fluorophenyl)phosphine (TFP) via oxidation. Yield Target: >90% Purity Target: >98% (NMR confirmed)

Reagents

-

Precursor: Tris(4-fluorophenyl)phosphine (TFP) [CAS: 18437-78-0]

-

Oxidant: Hydrogen Peroxide (

, 30% aq.)[2][3] -

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]

-

Quench: Saturated Sodium Thiosulfate (

)

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with TFP (1.0 equiv) and dissolve in THF (0.2 M concentration). Cool to 0 °C in an ice bath.

-

Oxidation: Add

(30%, 5.0 equiv) dropwise over 10 minutes. Caution: Exothermic. -

Reaction: Remove ice bath and stir at ambient temperature (20–25 °C) for 1–2 hours.

-

Quench: Add saturated

solution to destroy excess peroxide. Stir for 15 mins. -

Extraction: Extract aqueous layer with DCM (

). Combine organic layers. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification (Crucial): Recrystallize the crude white solid.

-

System: Dissolve in minimal hot EtOAc, add Petroleum Ether until turbid, cool to 4 °C.

-

Result: White crystalline needles/blocks.

-

Applications in Drug Design & Material Science

The substitution of Hydrogen (TPPO) with Fluorine (TFPO) creates specific functional advantages:

Metabolic Stability (Drug Design)

-

Mechanism: The C-F bond is metabolically robust. Replacing phenyl rings with 4-fluorophenyl rings blocks metabolic oxidation at the para-position (a common metabolic soft spot).

-